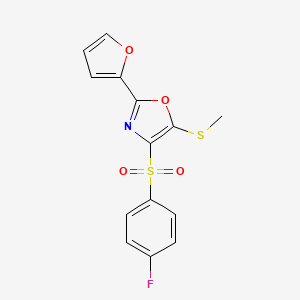![molecular formula C15H12BrClN4S B12135874 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12135874.png)
3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine: , also known by its chemical formula C15H10BrClN4S , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions::Boron Reagents: Various boron reagents have been developed for Suzuki–Miyaura coupling. These include arylboronic acids, arylboronate esters, and organotrifluoroborates.
Palladium Catalyst: Typically, palladium complexes (e.g., PdCl(PhCN)) are used.
Base: A base (e.g., KCO) facilitates the reaction.
Solvent: Common solvents include DMF, DMSO, or toluene.
Industrial Production:: While research laboratories often use small-scale methods, industrial production may involve large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactions::
Cross-Coupling: Suzuki–Miyaura coupling involves cross-coupling of aryl or vinyl groups.
Functional Group Tolerance: The reaction tolerates various functional groups, making it versatile.
Arylboronic Acids: Used as boron reagents.
Aryl Halides: React with boron reagents.
Palladium Catalysts: Facilitate transmetalation.
Major Products:: The major product of this coupling reaction is the desired 1,2,4-triazole-4-ylamine derivative.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: This compound may serve as a scaffold for drug development.
Materials Science: Its unique structure could find applications in materials design.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Biological Activity: Explore its effects on cellular processes.
Agrochemicals: Evaluate its use in crop protection.
Pharmaceuticals: Assess its pharmaceutical applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C15H12BrClN4S |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12BrClN4S/c16-12-3-1-2-10(8-12)9-22-15-20-19-14(21(15)18)11-4-6-13(17)7-5-11/h1-8H,9,18H2 |
InChI Key |
MWENIVYSXXPDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135797.png)
![6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate](/img/structure/B12135804.png)
![(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135807.png)

![1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12135811.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12135812.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135817.png)
![7-benzyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135821.png)
![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135823.png)
![9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B12135827.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135832.png)
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12135840.png)
![N-{2-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B12135852.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12135870.png)
